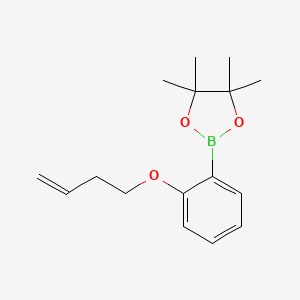![molecular formula C12H21NO2S B13618020 Tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13618020.png)
Tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 7-sulfanyl-4-azaspiro[25]octane-4-carboxylate is a chemical compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate typically involves the reaction of tert-butyl 4-azaspiro[2.5]octane-4-carboxylate with a sulfur-containing reagent. The reaction conditions often include the use of a base and a solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur group.
Substitution: The sulfur atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Desulfurized products.
Substitution: Various substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
Tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The sulfur atom can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
- Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate
- Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate
Uniqueness
Tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and potential bioactivity. This differentiates it from other similar spirocyclic compounds that lack the sulfur group.
Propiedades
Fórmula molecular |
C12H21NO2S |
|---|---|
Peso molecular |
243.37 g/mol |
Nombre IUPAC |
tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C12H21NO2S/c1-11(2,3)15-10(14)13-7-4-9(16)8-12(13)5-6-12/h9,16H,4-8H2,1-3H3 |
Clave InChI |
ATQHOUHCRTZEDB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC12CC2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


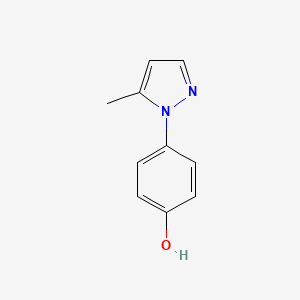
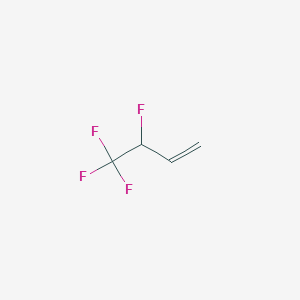
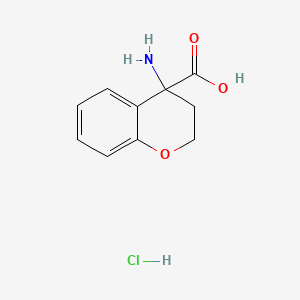
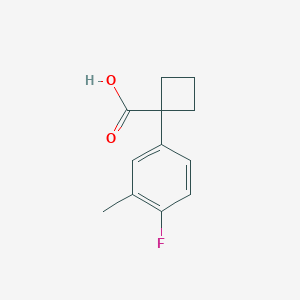
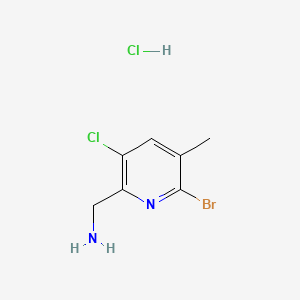
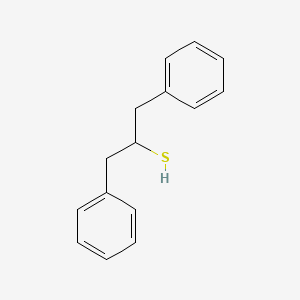
![N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine](/img/structure/B13617991.png)
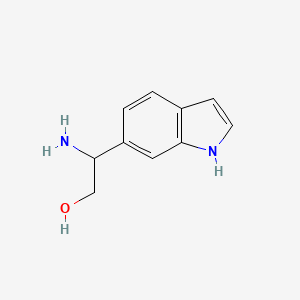
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13617998.png)
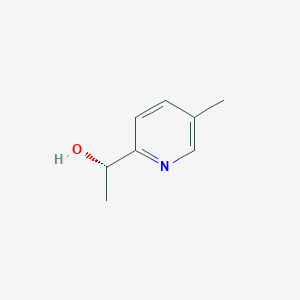
![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid](/img/structure/B13618005.png)

![(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride](/img/structure/B13618028.png)
